molecular formula C23H21FN4O3 B2726174 methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 946253-64-1

methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

カタログ番号: B2726174
CAS番号: 946253-64-1
分子量: 420.444
InChIキー: CIGLHHJEWWXGLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core. This structure is substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a methyl benzoate moiety at the 6-position via a methylene linker. The 4-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the isopropyl substituent likely contributes to metabolic stability. The methyl benzoate ester influences solubility and bioavailability compared to ethyl esters in analogous compounds . Structural characterization of this compound would typically employ X-ray crystallography, with refinement software such as SHELXL ensuring precise determination of bond lengths and angles .

特性

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-14(2)20-19-12-25-28(18-10-8-17(24)9-11-18)21(19)22(29)27(26-20)13-15-4-6-16(7-5-15)23(30)31-3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGLHHJEWWXGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, with CAS number 946253-64-1, is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is C23H21FN4O3, with a molecular weight of 420.4 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate have shown promising results against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values reported around 0.01 µM.
  • NCI-H460 (lung cancer) : IC50 values around 0.03 µM.

These results indicate that pyrazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain pyrazole compounds exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Research indicates that pyrazolo[3,4-d]pyridazine derivatives possess antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic activity critical for bacterial survival .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Anticancer Activity :
    • A derivative similar to methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate was tested against multiple cell lines including MCF7 and A549.
    • Results indicated significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.46 µM .
  • Study on Anti-inflammatory Effects :
    • In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

The mechanism by which methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate exerts its biological effects may involve:

  • Inhibition of Specific Kinases : Similar compounds have shown to inhibit Aurora-A kinase, which is involved in cell cycle regulation.
  • Modulation of Enzyme Activity : The compound may interfere with COX enzymes and other targets involved in inflammatory pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzoate esters fused with nitrogen-containing heterocycles. Below is a comparative analysis with five structurally related derivatives (I-6230, I-6232, I-6273, I-6373, and I-6473) from published research :

Table 1: Structural and Functional Comparison

Compound ID Core Heterocycle Substituents/Modifications Ester Type Key Properties/Activities
Target Compound Pyrazolo[3,4-d]pyridazinone 4-Fluorophenyl, isopropyl, methyl benzoate Methyl High lipophilicity, kinase inhibition (inferred)
I-6230 Pyridazin-3-yl Phenethylamino, ethyl benzoate Ethyl Moderate solubility, unknown target
I-6232 6-Methylpyridazin-3-yl Phenethylamino, ethyl benzoate Ethyl Enhanced metabolic stability
I-6273 Methylisoxazol-5-yl Phenethylamino, ethyl benzoate Ethyl Potential anti-inflammatory activity
I-6373 3-Methylisoxazol-5-yl Phenethylthio, ethyl benzoate Ethyl Improved thioether-mediated binding
I-6473 3-Methylisoxazol-5-yl Phenethoxy, ethyl benzoate Ethyl Increased hydrophilicity

Key Findings:

Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazinone core distinguishes it from pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) scaffolds. This fused system may enhance π-π stacking interactions in enzyme binding pockets compared to simpler heterocycles . Pyridazinone derivatives are associated with cardiovascular activity, whereas pyrazole-based systems (as in the target) are explored for kinase inhibition .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound likely improves binding affinity through hydrophobic interactions and electron-withdrawing effects, contrasting with the unsubstituted phenyl groups in I-6230–I-6473.
  • Isopropyl vs. Methyl Groups : The isopropyl substituent at position 4 may reduce oxidative metabolism compared to the methyl group in I-6232, prolonging half-life .

However, ethyl esters in I-6473 may improve solubility due to increased polarity .

Linker Variations :

  • The methylene linker in the target compound offers conformational flexibility, whereas thioether (I-6373) or ether (I-6473) linkers in analogs may alter binding kinetics or redox stability .

Research Implications and Limitations

While the target compound’s structural features suggest advantages in stability and target engagement, direct pharmacological data remain scarce. Comparative studies with I-6230–I-6473 highlight the importance of heterocycle choice and ester modifications in tuning drug-like properties. Further crystallographic analysis using programs like SHELXL could elucidate binding modes, while in vitro assays are needed to validate inferred kinase inhibition.

Q & A

Q. Table 1. Comparative Reaction Conditions for Key Steps

StepSolventCatalystYield (%)Reference
Nucleophilic SubstitutionDMFK₂CO₃78
EsterificationMeOHH₂SO₄92
CyclizationTolueneHCl65

Q. Table 2. Structural Parameters from Crystallography

BondLength (Å)Angle (°)Reference
C=O (pyridazinone)1.22120.5
C-F (fluorophenyl)1.34109.7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。